A Technical Guide to 3,4,5-Trimethoxyphenylalanine: Synthesis, Incorporation, and Application as a Bioactive Non-Natural Amino Acid
A Technical Guide to 3,4,5-Trimethoxyphenylalanine: Synthesis, Incorporation, and Application as a Bioactive Non-Natural Amino Acid
Abstract
Non-natural amino acids (nnAAs) represent a frontier in peptide-based drug discovery, offering novel side-chain functionalities that can enhance therapeutic properties such as potency, metabolic stability, and conformational rigidity. Among these, L-3,4,5-trimethoxyphenylalanine stands out as a particularly compelling building block. Its side chain mimics the A-ring of combretastatin, a potent natural product that inhibits tubulin polymerization. This guide provides a comprehensive technical overview for researchers and drug development professionals on the structure, synthesis, and application of L-3,4,5-trimethoxyphenylalanine. We present detailed, field-proven protocols for its multi-step synthesis, its N-α-Fmoc protection, and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). Furthermore, we explore its primary application as a microtubule-destabilizing agent and provide a complete methodology for assessing its biological activity using an in vitro tubulin polymerization assay. This document serves as a practical manual for leveraging this powerful nnAA in the design of next-generation peptide therapeutics.
Introduction: The Rationale for 3,4,5-Trimethoxyphenylalanine
The introduction of non-canonical side chains into peptides is a cornerstone of modern medicinal chemistry. These modifications can overcome the inherent limitations of natural peptides, such as poor stability and limited structural diversity. Bioactive peptides are short amino acid chains that can exert a wide range of physiological effects, making them valuable as therapeutics[1][2].
L-3,4,5-trimethoxyphenylalanine (TMP-Phe) is a synthetic analog of phenylalanine featuring a trimethoxylated phenyl ring. This substitution pattern is not arbitrary; it is a well-established pharmacophore found in a class of potent anticancer agents that bind to the colchicine site of β-tubulin[3]. By disrupting the dynamic instability of microtubules, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. The 3,4,5-trimethoxyphenyl moiety is critical for this activity, and incorporating it as an amino acid side chain offers a novel strategy to create peptide-based tubulin inhibitors with potentially enhanced targeting and pharmacokinetic profiles.
This guide will detail the necessary steps to harness the potential of TMP-Phe, from its chemical synthesis to its biological validation.
Physicochemical Properties and Structural Analysis
The unique structure of TMP-Phe dictates its behavior both as a chemical building block and within a larger peptide scaffold.
Structure:
Figure 1: 2D Structure of L-3,4,5-trimethoxyphenylalanine
The bulky, moderately lipophilic trimethoxyphenyl group significantly influences the conformational preferences of any peptide into which it is incorporated, potentially inducing specific secondary structures like β-turns or extended conformations.
Data Presentation: Physicochemical Properties
| Property | Predicted Value | Significance |
| Molecular Weight | 255.28 g/mol | Foundational for all stoichiometric calculations. |
| pKa (Acidic) | ~2.2 | Dissociation constant of the α-carboxylic acid group. |
| pKa (Basic) | ~9.1 | Dissociation constant of the α-amino group. |
| Calculated logP | ~1.5 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability but requiring organic solvents for dissolution.[7] |
| Topological Polar Surface Area (TPSA) | 74.3 Ų | Influences membrane permeability and solubility. |
Synthesis and Characterization of Fmoc-L-3,4,5-trimethoxyphenylalanine
The practical application of TMP-Phe in modern peptide synthesis requires its N-α-Fmoc protected form. The synthesis is a multi-step process beginning with a green chemistry approach to the key precursor, 3,4,5-trimethoxycinnamic acid.
Visualization: Overall Synthesis Workflow
The following diagram outlines the high-level strategy to produce the final, ready-to-use building block for solid-phase peptide synthesis.
Experimental Protocol 1: Synthesis of 3,4,5-Trimethoxycinnamic Acid
This protocol utilizes a solvent-free Knoevenagel condensation, which is environmentally benign compared to traditional methods requiring pyridine.
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Reagent Preparation: Combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq) in a reaction vessel.
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Reaction Initiation: Add a minimal amount of a high-boiling point solvent (e.g., ethyl acetate, ~2.5 mL per gram of aldehyde) to create a slurry. Heat the mixture to 140°C in an oil bath with stirring. The reaction will become vigorous as CO₂ and H₂O evolve.
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Reaction Monitoring: Maintain the temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of toluene:acetic acid:ethanol (5:1:1). The product, being an acid, will have a lower Rf than the starting aldehyde.
-
Work-up and Purification:
-
Allow the mixture to cool. Dissolve the crude solid in a saturated sodium bicarbonate solution.
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Wash the aqueous solution with ethyl acetate (3x) to remove unreacted aldehyde and non-acidic impurities.
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Acidify the aqueous layer to pH 2 with 6M HCl, which will precipitate the 3,4,5-trimethoxycinnamic acid product.
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Filter the white precipitate, wash with cold water, and dry.
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-
Characterization: The final product can be recrystallized from an ethanol/water mixture. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. A typical yield is 70-80%.
Experimental Protocol 2: Enzymatic Synthesis of L-3,4,5-Trimethoxyphenylalanine
This protocol leverages the reverse reaction of Phenylalanine Ammonia Lyase (PAL), which catalyzes the stereoselective addition of ammonia across the double bond of a cinnamic acid derivative. This biocatalytic approach ensures the production of the desired L-enantiomer with high optical purity.
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Reaction Setup: In a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 8.5) containing a high concentration of ammonia (e.g., 3-5 M ammonium carbonate/ammonia), dissolve the 3,4,5-trimethoxycinnamic acid substrate to its saturation limit.
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Enzymatic Conversion: Add a suitable PAL enzyme (e.g., from Anabaena variabilis or Petroselinum crispum, which are known to have broad substrate specificity). The reaction should be agitated at the enzyme's optimal temperature (typically 30-40°C).
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Reaction Monitoring: The conversion can be monitored by HPLC, observing the decrease of the substrate peak and the appearance of the amino acid product peak. The reaction equilibrium may not favor complete conversion; expect yields in the range of 80-95% depending on conditions.
-
Work-up and Isolation:
-
Terminate the reaction by acidifying to pH ~2 with HCl, which will precipitate the enzyme for removal by centrifugation.
-
The product can be isolated from the supernatant using ion-exchange chromatography. Load the solution onto a cation-exchange column (e.g., Dowex 50W), wash with water to remove unreacted cinnamic acid, and elute the amino acid with an aqueous ammonia solution (e.g., 2M NH₄OH).
-
-
Characterization: Lyophilize the eluate to obtain the pure L-amino acid. Confirm its identity via mass spectrometry and NMR. Enantiomeric purity should be assessed using chiral HPLC.
Experimental Protocol 3: N-α-Fmoc Protection
This standard protocol adapts the protection for our specific nnAA.
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Dissolution: Dissolve L-3,4,5-trimethoxyphenylalanine (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (9-fluorenylmethyloxycarbonylsuccinimide, 1.05 eq) in dioxane or acetone.
-
Reaction: Cool the amino acid solution to 0-5°C in an ice bath. Slowly add the Fmoc-OSu solution while stirring vigorously. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Dilute the mixture with water and wash with diethyl ether to remove excess Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with dilute HCl. The Fmoc-protected amino acid will precipitate out.
-
If it oils out instead of precipitating, extract it into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
-
Characterization: The final white solid, Fmoc-L-3,4,5-trimethoxyphenylalanine-OH, can be analyzed for purity by HPLC and its identity confirmed by mass spectrometry.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected TMP-Phe is now ready for incorporation into a peptide sequence using standard automated or manual Fmoc-SPPS protocols.[8][9][10]
Visualization: The Fmoc-SPPS Cycle
The iterative nature of SPPS allows for the precise, residue-by-residue construction of a peptide on a solid support.
Experimental Protocol 4: Single Coupling Cycle for TMP-Phe
This protocol details the steps for adding one residue of Fmoc-L-TMP-Phe-OH to a growing peptide chain on a resin (e.g., Rink Amide resin for a C-terminal amide).
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine. Swell the resin in N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 10-15 minutes. This removes the Fmoc group from the N-terminus of the resin-bound peptide.[11]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all piperidine and the dibenzofulvene-piperidine adduct.
-
Activation and Coupling:
-
In a separate vessel, pre-activate Fmoc-L-3,4,5-trimethoxyphenylalanine-OH (3-5 eq relative to resin loading) with a coupling agent like HATU (3-5 eq) and a base like DIPEA (6-10 eq) in DMF.
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Add this activated amino acid solution to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours with agitation. Due to the steric bulk of the TMP-Phe side chain, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
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Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle. After the final amino acid is coupled, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Application in Medicinal Chemistry: A Tubulin Polymerization Inhibitor
The primary rationale for using TMP-Phe is to design peptides that function as microtubule-destabilizing agents. The trimethoxyphenyl moiety is designed to occupy the same pocket on β-tubulin as the A-ring of colchicine and combretastatin A-4 (CA-4).
Visualization: Structure-Function Relationship
The chemical features of the TMP-Phe side chain are directly linked to its proposed biological function.
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- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pjps.pk [pjps.pk]
- 7. dl.chemaxon.com [dl.chemaxon.com]
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